1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene
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Overview
Description
1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene: is an organic compound with the molecular formula C26H20N2S2 and a molecular weight of 424.58 g/mol . This compound features a benzene ring substituted at the 1 and 3 positions with 4-phenyl-5-methylthiazol-2-yl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene typically involves the following steps:
Formation of Thiazole Rings: The thiazole rings are synthesized by reacting appropriate starting materials such as 4-phenyl-5-methylthiazole with suitable reagents under controlled conditions.
Coupling Reaction: The synthesized thiazole rings are then coupled with a benzene derivative at the 1 and 3 positions.
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions:
1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .
Scientific Research Applications
1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene involves its interaction with specific molecular targets and pathways. The compound’s thiazole rings and phenyl groups allow it to bind to various biological macromolecules, potentially inhibiting or modulating their functions. This interaction can lead to a range of biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
- 1,3-Bis(5-ethoxycarbonyl-4-methyl-2-thiazolyl)benzene
- 1,4-Bis(5-ethoxycarbonyl-4-methyl-2-thiazolyl)benzene
- 1,3-Bis((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene
Comparison:
1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene is unique due to its specific substitution pattern and the presence of phenyl groups on the thiazole rings. This structural uniqueness imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of phenyl groups can enhance the compound’s ability to interact with biological targets, potentially leading to more potent biological activities .
Properties
IUPAC Name |
5-methyl-2-[3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)phenyl]-4-phenyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2S2/c1-17-23(19-10-5-3-6-11-19)27-25(29-17)21-14-9-15-22(16-21)26-28-24(18(2)30-26)20-12-7-4-8-13-20/h3-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJFYXKUZNOTAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC(=CC=C2)C3=NC(=C(S3)C)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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